2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-2-6-19(7-3-1)20-9-11-21(12-10-20)24-22(18-27-16-13-25-14-17-27)28-15-5-4-8-23(28)26-24/h1-12,15,25H,13-14,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFLHBYSWZMUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically optimize these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the biphenyl, piperazine, or imidazo[1,2-a]pyridine moieties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is CHN, with a molecular weight of 368.47 g/mol. The compound features an imidazopyridine core, which is known for its biological activity and versatility in drug design.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective inhibitors of various kinases involved in cancer progression. For instance, a related compound was identified as a selective inhibitor of DDR1 (discoidin domain receptor 1), showing promising results in inhibiting tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Effect on NSCLC |
|---|---|---|---|
| Compound 8v | DDR1 | 23.8 | Inhibits migration and invasion |
| Compound X | DDR2 | 1740 | Negligible effect |
Neurological Applications
The piperazine moiety present in the structure is associated with various neurological activities. Compounds featuring piperazine have been explored for their efficacy in treating conditions such as anxiety and depression. The ability to modify the piperazine group allows for enhanced interaction with neurotransmitter receptors, potentially leading to improved therapeutic profiles.
Case Study 1: Selective Kinase Inhibition
In a study focusing on the design of selective DDR1 inhibitors, compounds were synthesized that demonstrated significant selectivity over other kinases. The compound exhibited an IC50 value of 23.8 nM against DDR1 while showing negligible activity against other kinases such as Bcr-Abl and c-Kit . This selectivity is crucial for reducing off-target effects commonly observed in kinase inhibitors.
Case Study 2: Antimicrobial Properties
Another area of research has investigated the antimicrobial properties of imidazopyridine derivatives. Compounds derived from similar structures have been evaluated against various bacterial strains, showing promising antibacterial activity against Escherichia coli and Bacillus cereus . This suggests that modifications to the imidazopyridine structure can yield compounds with dual therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related imidazo[1,2-a]pyridine derivatives, highlighting substituents, synthesis yields, and reported biological activities:
Physicochemical Properties
- Solubility: The piperazine group improves aqueous solubility relative to non-polar analogues like 13f (), which has a 2,4-dichlorophenyl substituent .
Research Findings and Implications
- Receptor Targeting : Triazole-containing imidazo[1,2-a]pyridines () are prioritized for CAR modulation, while piperazine derivatives () are explored for antiparasitic applications. The target compound’s lack of triazole may reduce CAR affinity but broaden its applicability to other targets like GPCRs or kinases.
- Structural Optimization : Substituting the biphenyl group with electron-deficient aryl rings (e.g., 4-trifluoromethylphenyl in 13e ) enhances metabolic stability, as seen in CAR agonists .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the imidazo[1,2-a]pyridine core in derivatives like 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine?
- Methodology : The core is typically synthesized via copper-catalyzed reactions. For example:
- Three-component coupling (TCC) : Combines 2-aminopyridines, arylaldehydes, and alkynes under Cu catalysis to yield imidazo[1,2-a]pyridines with high regioselectivity (e.g., alpidem and zolpidem syntheses) .
- Direct C-3 arylation : Uses Cu(I) catalysts to couple imidazo[1,2-a]pyridines with aryl halides/triflates, enabling late-stage diversification .
Q. How does the substitution pattern at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence biological activity?
- Methodology : Substituents are systematically varied (e.g., piperazine, morpholine, phenyl groups) and evaluated in assays:
- COX-2 inhibition : A morpholine substituent at C-3 showed IC50 = 0.07 μM (selectivity index = 217.1), while bulkier groups reduced activity .
- Antiulcer activity : Primary amines at C-3 exhibited cytoprotective effects in ethanol-induced gastric damage models (comparable to SCH-28080) but lacked antisecretory activity .
Advanced Research Questions
Q. What methodological approaches resolve discrepancies between in vitro COX-2 inhibition and in vivo analgesic efficacy in imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability, and tissue distribution to identify poor in vivo exposure despite potent in vitro activity.
- Off-target screening : Use selectivity panels (e.g., COX-1, other prostaglandin synthases) to rule out non-specific effects .
- Proteomic analysis : Identify downstream mediators (e.g., PGE2 levels) in animal models to validate target engagement .
Q. How can computational modeling optimize imidazo[1,2-a]pyridine derivatives for improved pharmacological profiles?
- Methodology :
- Molecular docking : Predict binding poses to COX-2 or GABA receptors using crystal structures (e.g., PDB IDs 5KIR, 6D3T).
- QSAR studies : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity. For example, electron-withdrawing groups at C-2 enhance COX-2 affinity .
- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce CYP450 inhibition risks .
Q. What strategies address challenges in achieving regioselective C-3 functionalization during synthesis?
- Methodology :
- Protecting group strategies : Use temporary blocking groups (e.g., Boc for piperazine) to direct reactivity to C-3 .
- Catalyst tuning : Modify Cu(I) ligands (e.g., phenanthroline) to enhance C-3 vs. C-2 selectivity in cross-coupling reactions .
- Microwave-assisted synthesis : Accelerate reactions to reduce side-product formation in complex multi-step pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
